DL-Valine-15N DL-Valine-15N
Brand Name: Vulcanchem
CAS No.: 71261-62-6
VCID: VC3797117
InChI: InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1
SMILES: CC(C)C(C(=O)O)N
Molecular Formula: C5H11NO2
Molecular Weight: 118.14 g/mol

DL-Valine-15N

CAS No.: 71261-62-6

Cat. No.: VC3797117

Molecular Formula: C5H11NO2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

DL-Valine-15N - 71261-62-6

Specification

CAS No. 71261-62-6
Molecular Formula C5H11NO2
Molecular Weight 118.14 g/mol
IUPAC Name 2-(15N)azanyl-3-methylbutanoic acid
Standard InChI InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1
Standard InChI Key KZSNJWFQEVHDMF-PTQBSOBMSA-N
Isomeric SMILES CC(C)C(C(=O)O)[15NH2]
SMILES CC(C)C(C(=O)O)N
Canonical SMILES CC(C)C(C(=O)O)N

Introduction

Chemical and Structural Properties of DL-Valine-15N

Table 1: Comparative Properties of DL-Valine and DL-Valine-15N

PropertyDL-ValineDL-Valine-15N
Molecular FormulaC5H11NO2C5H11NO2
Molecular Weight (g/mol)117.146118.14
Melting Point (°C)283.5–285283.5–285 (estimated)
Boiling Point (°C)213.6 ± 23.0Similar to DL-Valine
Isotopic EnrichmentNatural 14N98 atom % 15N

The structural similarity between DL-Valine-15N and its non-labeled counterpart ensures minimal perturbation in biological systems, making it ideal for tracer studies .

Synthesis and Purification

DL-Valine-15N is synthesized through microbial fermentation under controlled conditions to maximize 15N incorporation. Reverse isotope dilution analysis confirms isotopic purity, typically achieving 98% 15N enrichment. Key steps include:

  • Microbial Cultivation: Using nitrogen-free media supplemented with 15N-labeled ammonium salts to force isotopic assimilation.

  • Fermentation Optimization: Adjusting pH, temperature, and aeration to enhance yield while minimizing 14N contamination from atmospheric sources.

  • Purification: Chromatographic techniques isolate DL-Valine-15N from fermentation byproducts, followed by lyophilization for stability.

Applications in Biochemical Research

Metabolic Pathway Tracing

DL-Valine-15N serves as a metabolic tracer to elucidate nitrogen utilization in vivo. In rat models, 94% 15N enrichment across tissues has been achieved, enabling precise quantification of protein turnover rates . For example, studies using 15N-labeled valine have revealed:

  • Hepatic Protein Synthesis: The liver exhibits a 30% higher nitrogen incorporation rate compared to skeletal muscle .

  • Amino Acid Recycling: Up to 40% of dietary nitrogen is recycled through transamination pathways involving branched-chain amino acids like valine .

Protein Dynamics Studies

Incorporating DL-Valine-15N into proteins allows researchers to track synthesis and degradation kinetics. A landmark study employed 15N-labeled valine in conjunction with multi-dimensional protein identification technology (MudPIT) to measure tissue-specific protein half-lives . Key findings include:

  • Cardiac Proteins: Mitochondrial proteins in the heart have an average half-life of 6.2 days, while cytosolic proteins turnover in 3.1 days .

  • Metabolic Scrambling: Approximately 15% of 15N labels are lost via transamination to alanine, necessitating computational correction in kinetic models .

NMR Spectroscopy Applications

The nuclear spin of 15N (I = 1/2) makes DL-Valine-15N invaluable for NMR-based structural studies. In protein-ligand interaction analyses, 15N-labeled valine residues produce distinct chemical shift perturbations, enabling residue-specific binding affinity measurements. For instance, 15N NMR has resolved valine’s role in ATP-binding cassette transporters, revealing conformational changes during substrate translocation .

Analytical Methodologies for 15N Detection

Mass Spectrometry

High-resolution mass spectrometry (HRMS) differentiates 15N-labeled peptides from their 14N counterparts based on mass shifts. A novel algorithm analyzes isotopic distributions to calculate enrichment levels, requiring ≥100 peptides for accurate tissue-wide quantification . For example:

  • Isotope Pattern Fitting: The peptide SAMPEGYVQER (m/z 987.45) exhibits a +6 Da shift when fully labeled, but metabolic scrambling reduces this to +5 Da in 45% of molecules .

Table 2: Metabolic Scrambling Effects Observed via MS

Peptide SequenceExpected Shift (Da)Observed Shift (Da)Scrambling Rate
EEDPIHLR+2+1.8 ± 0.210%
VVFLepqwyr+3+2.5 ± 0.317%
SAMPEGYVQER+6+5.4 ± 0.445%

Isotopic Fine Structure Analysis

Orbitrap-based systems resolve isotopic fine structures to localize 15N labels. In peptide VQER, MS/MS fragmentation confirmed that 55% of 15N remained on valine’s α-amino group, while 45% migrated to alanine via transaminases . This level of detail is critical for refining metabolic models.

Challenges and Limitations

Metabolic Scrambling

The α-amino group of DL-Valine-15N participates in transamination reactions, transferring 15N to other amino acids. In HEK293 cell cultures, 30% of 15N labels were detected in alanine and glutamate within 24 hours . Correction strategies include:

  • Parallel 13C Labeling: Using 13C6-glucose to distinguish nitrogen scrambling from carbon flux .

  • Computational Modeling: Algorithms like IsoSim simulate scrambling patterns to adjust experimental data .

Enrichment Heterogeneity

Tissue-specific variations in 15N enrichment complicate whole-organism studies. While the liver achieves 94% enrichment, muscles plateau at 82% due to slower protein turnover . Researchers address this by normalizing data to tissue-specific enrichment factors.

Future Directions

Emerging applications of DL-Valine-15N include single-cell proteomics and spatially resolved metabolomics. Coupling 15N labeling with imaging mass spectrometry could map nitrogen fluxes at subcellular resolution. Additionally, CRISPR-engineered microbial strains may boost 15N incorporation efficiency beyond current 98% limits.

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